

# "1-Bromo-1,1,2,2-tetrafluorooctane" CAS number and molecular structure

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## Compound of Interest

Compound Name: 1-Bromo-1,1,2,2-tetrafluorooctane

Cat. No.: B1272683

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## An In-depth Technical Guide to 1-Bromo-1,1,2,2-tetrafluoroethane

A Note to the Reader: This guide was compiled in response to a query for "**1-Bromo-1,1,2,2-tetrafluorooctane**." However, extensive database searches revealed no readily available scientific literature, CAS registry number, or molecular structure for a compound with this name. It is highly probable that the intended compound of interest was the structurally similar and well-documented chemical, 1-Bromo-1,1,2,2-tetrafluoroethane. This guide therefore provides a comprehensive overview of the latter.

## Introduction

1-Bromo-1,1,2,2-tetrafluoroethane is a halogenated hydrocarbon belonging to the class of hydrobromofluorocarbons (HBFCs). This technical guide serves as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, structural characteristics, physicochemical properties, and safety considerations.

## Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is foundational to all scientific inquiry. The Chemical Abstracts Service (CAS) has assigned a unique identifier to 1-Bromo-1,1,2,2-tetrafluoroethane to ensure unambiguous recognition in literature and databases.

- CAS Number: 354-07-4[1][2][3]
- Molecular Formula: C<sub>2</sub>HBrF<sub>4</sub>[1][2][3]
- IUPAC Name: 1-bromo-1,1,2,2-tetrafluoroethane[3]
- Synonyms: HBFC-124B1a[3]

The molecular structure of 1-Bromo-1,1,2,2-tetrafluoroethane consists of a two-carbon ethane backbone. One carbon atom is bonded to a bromine atom and two fluorine atoms, while the second carbon atom is bonded to a hydrogen atom and two fluorine atoms.

Molecular Structure:

This structure can be represented in simplified text as BrCF<sub>2</sub>CHF<sub>2</sub>. [4]

## Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and its suitability for specific applications.

Property	Value	Source
Molecular Weight	180.927 g/mol	[1][2]
Boiling Point	12.5 °C (54.5 °F)	[4]
Appearance	Data not consistently available; likely a gas at standard temperature and pressure.	
SMILES	C(C(F)(F)Br)(F)F	[3]
InChI	InChI=1S/C2HBrF4/c3-2(6,7)1(4)5/h1H	[1][2]

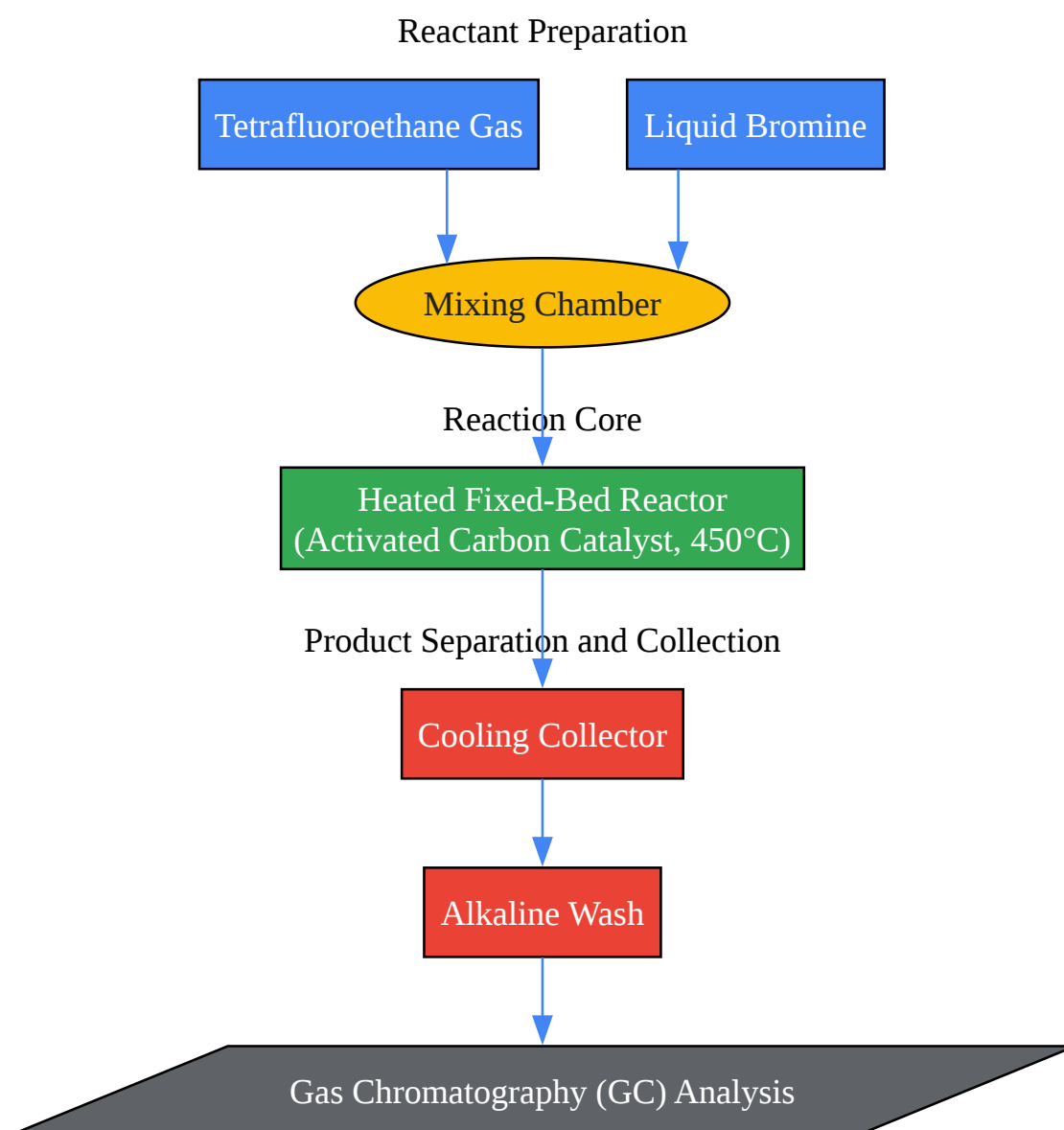
## Synthesis and Reactivity

Understanding the synthetic pathways to 1-Bromo-1,1,2,2-tetrafluoroethane is crucial for its availability in research and development. One documented method for the synthesis of

bromofluoroethanes involves the high-temperature reaction of tetrafluoroethane with bromine. For instance, a mixture of tetrafluoroethane and liquid bromine, when passed through a heated reactor with an activated carbon catalyst at 450°C, can yield a mixture of products including dibromotetrafluoroethane and bromofluoroethane.

## Illustrative Synthetic Workflow

The following diagram illustrates a generalized gas-phase bromination process.



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Caption: Generalized workflow for the synthesis of bromofluoroethanes.

## Applications in Research and Development

Halogenated alkanes, including brominated fluorocarbons, have historically been investigated for a variety of applications, including as refrigerants, fire extinguishants, and intermediates in organic synthesis. In the context of drug development, fluorinated compounds are of significant interest due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability, altered acidity/basicity, and enhanced binding affinity. While specific applications of 1-Bromo-1,1,2,2-tetrafluoroethane in drug development are not widely documented, its structure makes it a potential building block for the synthesis of more complex fluorinated molecules.

## Safety and Handling

Proper handling of any chemical substance is paramount to ensure the safety of researchers and the environment. The following information is based on available safety data sheets for 1-Bromo-1,1,2,2-tetrafluoroethane.

## Hazard Identification

While a complete GHS classification is not consistently available across all sources, general precautions for handling halogenated hydrocarbons should be observed.

## First-Aid Measures

- **Inhalation:** If inhaled, move the person into fresh air. If not breathing, give artificial respiration and consult a physician.
- **Skin Contact:** Wash off with soap and plenty of water. Consult a physician.
- **Eye Contact:** Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- **Ingestion:** Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

## Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

## Handling and Storage

- Handling: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
- Storage: Store in a well-ventilated place. Keep container tightly closed.

## Conclusion

1-Bromo-1,1,2,2-tetrafluoroethane is a halogenated hydrocarbon with a defined chemical identity and a growing body of data regarding its properties and synthesis. While its direct application in drug development is not yet established, its utility as a fluorinated building block presents potential for future research. Adherence to strict safety protocols is essential when handling this compound.

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## References

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